2,6-Diamino-4-methylphenol
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Overview
Description
2,6-Diamino-4-methylphenol is an organic compound with the molecular formula C7H10N2O It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-methylphenol typically involves the nitration of 4-methylphenol (p-cresol) followed by reduction. The nitration process introduces nitro groups at the 2 and 6 positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be further reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
2,6-Diamino-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive amino groups.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-methylphenol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their function. The compound’s phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
2,4-Diamino-6-methylphenol: Similar structure but with amino groups at different positions.
2,6-Diamino-4-chlorophenol: Contains a chlorine atom instead of a methyl group.
2,6-Diaminophenol: Lacks the methyl group at the 4 position.
Uniqueness: 2,6-Diamino-4-methylphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4 position can influence the compound’s steric and electronic properties, differentiating it from other similar compounds.
Properties
CAS No. |
45742-37-8 |
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Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2,6-diamino-4-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,8-9H2,1H3 |
InChI Key |
KIAWNCIDEJNMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)N |
Origin of Product |
United States |
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